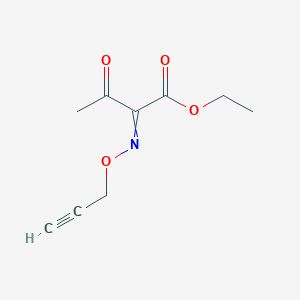
Ethyl 2-propargyloxyimino-3-oxobutyrate
Cat. No. B8295675
M. Wt: 197.19 g/mol
InChI Key: JNVCJNNZBBWSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04604456
Procedure details


Ethyl 2-hydroxyimino-3-oxobutyrate (syn isomer, 56.7 g.), N,N-dimethylformamide (280 ml.), potassium carbonate (72.3 g.) and propargyl bromide (43 g.) were treated in a similar manner to that of Example F (1) to give ethyl 2-propargyloxyimino-3-oxobutyrate (syn isomer, 71.2 g.).



[Compound]
Name
Example F ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH:1][N:2]=[C:3]([C:9](=[O:11])[CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]#[CH:20]>CN(C)C=O>[CH2:20]([O:1][N:2]=[C:3]([C:9](=[O:11])[CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:19]#[CH:18] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
56.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ON=C(C(=O)OCC)C(C)=O
|
|
Name
|
|
|
Quantity
|
72.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
[Compound]
|
Name
|
Example F ( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C#C)ON=C(C(=O)OCC)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
